1H-Indazole-4-boronic acid

Description

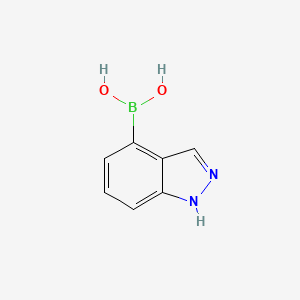

Structure

2D Structure

Properties

IUPAC Name |

1H-indazol-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2/c11-8(12)6-2-1-3-7-5(6)4-9-10-7/h1-4,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZZJZIZRARGGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=NNC2=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656834 | |

| Record name | 1H-Indazol-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023595-17-6 | |

| Record name | 1H-Indazol-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazole-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1H-Indazole-4-boronic Acid from 2-Formylphenylboronic Acids

This technical guide provides a comprehensive overview of a modern synthetic route to indazole derivatives starting from 2-formylphenylboronic acids. The core of this methodology is a copper(II) acetate-catalyzed reaction followed by an acid or base-induced ring closure. This process offers an efficient pathway to N-alkoxycarbonyl indazoles.[1][2][3][4][5][6] This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis of indazole-containing compounds, which are significant in medicinal chemistry.[1]

Synthetic Strategy Overview

The synthesis of the indazole scaffold from 2-formylphenylboronic acids can be achieved through a two-step, one-pot procedure.[1][2] The general approach involves the reaction of a 2-formylphenylboronic acid with a hydrazine derivative, such as a diazodicarboxylate or a hydrazine dicarboxylate, catalyzed by copper(II) acetate. This is followed by an acid- or base-induced cyclization to yield the indazole ring system.[1][2][3][4][5][6]

The reaction with diazodicarboxylates proceeds via the formation of an N-arylhydrazine intermediate, which then undergoes cyclization.[1][2] When using hydrazine dicarboxylates, a stoichiometric amount of copper(II) acetate is typically required for the initial C-N bond formation step.[1][2][3][7]

Experimental Data

The following tables summarize the quantitative data from key experiments in the synthesis of indazole derivatives from 2-formylphenylboronic acid.

Table 1: Optimization of the Reaction of 2-Formylphenylboronic Acid with Diethyl Azodicarboxylate (DEAD)

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | MeCN | rt | 24 | 75 |

| 2 | DMF | rt | 24 | 75 |

| 3 | DMA | rt | 24 | 75 |

| 4 | THF | rt | 24 | <10 |

| 5 | Toluene | rt | 24 | <10 |

| 6 | CH2Cl2 | rt | 24 | <10 |

| 7 | MeCN | 50 | 4 | 80 |

| 8 | DMF | 50 | 4 | 80 |

| 9 | DMA | 50 | 4 | 80 |

Reaction conditions: 2-formylphenylboronic acid (1a), DEAD (2a), Cu(OAc)2 (10 mol%) in the specified solvent.[1]

Table 2: Synthesis of Indazoles using Hydrazine Dicarboxylates

| Entry | Hydrazine Dicarboxylate | Acid for Cyclization | Product | Yield (%) |

| 1 | Diethyl hydrazine dicarboxylate | TFA | 4a | 85 |

| 2 | Di-tert-butyl hydrazine dicarboxylate | TFA | 4b | 82 |

| 3 | Dibenzyl hydrazine dicarboxylate | TFA | 4c | 78 |

| 4 | Diisopropyl hydrazine dicarboxylate | TFA | 4d | 80 |

| 5 | Di-tert-butyl hydrazine dicarboxylate | Acetic Acid | 4l | 88 |

Reaction conditions: 2-formylphenylboronic acid (1a), hydrazine dicarboxylate, Cu(OAc)2 (1 equivalent), followed by acid-induced cyclization.[1]

Detailed Experimental Protocols

General Procedure for the Two-Step, One-Pot Synthesis of 1N-Alkoxycarbonyl Indazoles

To a solution of 2-formylphenylboronic acid (1.0 mmol) in acetonitrile (5 mL) is added copper(II) acetate (0.1 mmol for diazodicarboxylates, 1.0 mmol for hydrazine dicarboxylates) and the respective hydrazine derivative (1.1 mmol). The reaction mixture is stirred at room temperature or elevated temperatures as indicated in the data tables. Upon completion of the first step (monitored by TLC), the cyclization agent (e.g., trifluoroacetic acid or acetic acid, 2.0 mmol) is added, and the mixture is stirred until the reaction is complete. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired indazole product.[1][7]

Synthesis of Indazole 4a using Diethyl Hydrazine Dicarboxylate

In a representative experiment, 2-formylphenylboronic acid (1a) is reacted with diethyl hydrazine dicarboxylate (7a) in the presence of an equimolar amount of copper(II) acetate.[7] The use of a base such as triethylamine (TEA), tetramethylethylenediamine (TMEDA), or N,N-diisopropylethylamine (DIPEA) can be beneficial for the initial C-N bond formation step.[7] After the formation of the intermediate, trifluoroacetic acid (TFA) is added to facilitate the cyclization, leading to the formation of the indazole product 4a in good yield.[1][7]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of indazoles from 2-formylphenylboronic acids.

Caption: Synthetic workflow for indazole synthesis.

Signaling Pathways and Logical Relationships

The following diagram outlines the logical progression of the chemical transformations in this synthesis.

Caption: Logical flow of the chemical reaction.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of indazoles from 2-formylphenylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Synthesis of indazoles from 2-formylphenylboronic acids | Semantic Scholar [semanticscholar.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

Characterization of 1H-Indazole-4-boronic acid by NMR Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 1H-Indazole-4-boronic acid. Due to the limited availability of complete, published experimental NMR data for this specific compound, this guide presents a combination of available data for its hydrochloride salt and predicted values based on the analysis of the parent 1H-indazole molecule and related arylboronic acids. This approach offers a robust framework for researchers engaged in the synthesis, analysis, and application of this important chemical entity.

Introduction to this compound

This compound is a bifunctional molecule that incorporates the privileged 1H-indazole scaffold and a versatile boronic acid moiety. The indazole core is a key pharmacophore in numerous biologically active compounds, while the boronic acid group serves as a crucial synthetic handle, most notably in Suzuki-Miyaura cross-coupling reactions, for the construction of complex organic molecules.[1] Accurate structural elucidation and purity assessment by NMR spectroscopy are paramount for its application in medicinal chemistry and materials science.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are derived from the known NMR data of 1H-indazole and the expected electronic effects of the boronic acid substituent at the C4 position. A spectrum of the hydrochloride salt of Indazole-4-boronic acid is available, and while it provides a visual representation, detailed peak assignments are not published.[2]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 | ~13.5 | br s | - |

| H3 | ~8.2 | s | - |

| H5 | ~7.8 | d | ~8.0 |

| H6 | ~7.4 | t | ~7.5 |

| H7 | ~7.9 | d | ~7.0 |

| B(OH)₂ | ~8.5 | s | - |

Note: The chemical shifts of the N-H and B(OH)₂ protons are highly dependent on solvent, concentration, and temperature, and may exchange with residual water in the solvent.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | ~135 |

| C3a | ~122 |

| C4 | ~130 (broad) |

| C5 | ~128 |

| C6 | ~122 |

| C7 | ~115 |

| C7a | ~140 |

Note: The carbon atom attached to the boron (C4) is expected to exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR spectra of this compound.

Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Cap the NMR tube and gently vortex or sonicate the sample until the solid is fully dissolved.

¹H NMR Spectroscopy

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: -2 to 16 ppm.

-

Number of Scans: 16 (can be increased for dilute samples).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing:

-

Apply a line broadening (LB) of 0.3 Hz.

-

Manually phase the spectrum and correct the baseline.

-

Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

-

¹³C NMR Spectroscopy

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral Width: 0 to 160 ppm.

-

Number of Scans: 1024 or more, as ¹³C is less sensitive.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing:

-

Apply a line broadening (LB) of 1-2 Hz.

-

Manually phase the spectrum and correct the baseline.

-

Reference the spectrum to the central peak of the DMSO-d₆ multiplet at 39.52 ppm.

-

Logical Workflow and Data Interpretation

Synthesis and Characterization Workflow

The synthesis of this compound can be approached through a multi-step process, which is a critical aspect for drug development professionals. The following diagram illustrates a plausible synthetic and characterization workflow.

References

Unveiling the Solid State: A Technical Guide to the Prospective Crystal Structure of 1H-Indazole-4-boronic Acid

For Immediate Release

This technical guide offers researchers, scientists, and professionals in drug development a comprehensive overview of the anticipated crystal structure of 1H-Indazole-4-boronic acid. While a definitive, publicly available crystal structure for this specific compound has not been identified in prominent crystallographic databases, this document provides a foundational understanding based on established principles of crystallography and the known structures of related compounds. It outlines the general methodologies required for its determination and presents a theoretical framework for its structural analysis.

Introduction to this compound

This compound is a bifunctional organic compound featuring an indazole moiety and a boronic acid group.[1] The indazole core is a significant pharmacophore in medicinal chemistry, found in a variety of therapeutic agents.[2] The boronic acid functional group serves as a versatile synthetic handle, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and can form reversible covalent bonds with diols, a property leveraged in chemical sensing and drug delivery.[1] Understanding the three-dimensional arrangement of atoms in the solid state is crucial for predicting its physicochemical properties, such as solubility, stability, and crystal packing, which are critical parameters in drug development and materials science.

Hypothetical Crystallographic Data

The determination of a crystal structure through single-crystal X-ray diffraction (SCXRD) yields a wealth of quantitative data.[3] The following table summarizes the key parameters that would be expected from such an analysis of this compound. The values presented are for illustrative purposes to guide researchers on the expected data format.

| Parameter | Description | Hypothetical Value |

| Empirical Formula | The simplest whole-number ratio of atoms in the compound. | C₇H₇BN₂O₂ |

| Formula Weight | The sum of the atomic weights of the atoms in the empirical formula. | 161.95 g/mol |

| Crystal System | One of seven crystal systems based on the relationship between the unit cell axes and angles. | Monoclinic |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. | P2₁/c |

| Unit Cell Dimensions | ||

| a (Å) | Length of the 'a' axis of the unit cell. | 8.5 |

| b (Å) | Length of the 'b' axis of the unit cell. | 12.0 |

| c (Å) | Length of the 'c' axis of the unit cell. | 7.2 |

| α (°) | Angle between the 'b' and 'c' axes. | 90° |

| β (°) | Angle between the 'a' and 'c' axes. | 105° |

| γ (°) | Angle between the 'a' and 'b' axes. | 90° |

| Volume (ų) | The volume of the unit cell. | 706.4 |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.521 |

| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 5 |

Experimental Protocols

The determination of a novel crystal structure involves a multi-step process, from synthesis and crystallization to data collection and structure refinement.

General Synthesis of this compound

A common route for the synthesis of aryl boronic acids is the palladium-catalyzed Miyaura borylation reaction.[4] This would typically involve the reaction of a halogenated indazole precursor with a diboron reagent in the presence of a palladium catalyst and a suitable base.

Illustrative Synthesis Protocol:

-

Reaction Setup: To an oven-dried flask is added 4-bromo-1H-indazole, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).

-

Solvent Addition: Anhydrous solvent (e.g., dioxane or DMF) is added, and the flask is purged with an inert gas (e.g., argon or nitrogen).

-

Reaction: The mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Work-up: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting residue is then subjected to an aqueous work-up.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the desired boronic acid or its pinacol ester precursor, which can then be hydrolyzed to the boronic acid.[5][6]

Crystallization

Growing single crystals of sufficient quality is often the most challenging step.[7] Slow evaporation, vapor diffusion, or slow cooling of a saturated solution are common techniques.

Illustrative Crystallization Protocol:

-

Solvent Screening: A small amount of purified this compound is dissolved in various solvents or solvent mixtures (e.g., methanol, ethanol, acetone, ethyl acetate, and their combinations with water or heptane) to find a system where the compound has moderate solubility.

-

Crystal Growth: A saturated solution is prepared by dissolving the compound in the chosen solvent system at an elevated temperature.

-

Slow Evaporation: The solution is loosely covered and left undisturbed at room temperature, allowing the solvent to evaporate slowly over several days to weeks, promoting the formation of single crystals.

-

Crystal Harvesting: Once well-formed crystals appear, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional structure of a crystalline solid.[8]

Data Collection and Structure Solution Protocol:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[3]

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[9] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[8]

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, often using direct methods or Patterson methods, to obtain an initial model of the atomic positions.[8] This model is then refined against the experimental data to yield the final, accurate crystal structure.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural determination of this compound.

Predicted Molecular Interactions

Based on the functional groups present in this compound, its crystal structure is expected to be dominated by hydrogen bonding interactions. The boronic acid group can act as a hydrogen bond donor (O-H) and acceptor (O), while the indazole ring provides both a donor (N-H) and acceptor (N) site. These interactions are likely to lead to the formation of supramolecular assemblies, such as dimers or extended networks.

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined and reported, this guide provides a robust framework for its prospective analysis. The outlined experimental protocols offer a clear path for obtaining high-quality single crystals and performing definitive structural analysis via SCXRD. The anticipated structural features, particularly the hydrogen bonding networks, will be key to understanding its solid-state behavior. The determination of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a more profound understanding of its properties and potential applications.

References

- 1. CAS 1023595-17-6: 1H-indazol-4-ylboronic acid | CymitQuimica [cymitquimica.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

An In-depth Technical Guide to the Solubility of 1H-Indazole-4-boronic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1H-Indazole-4-boronic acid, a critical parameter for its application in medicinal chemistry, organic synthesis, and materials science. While specific quantitative solubility data for this compound in common organic solvents is not extensively available in public literature, this document provides a comprehensive overview of its expected solubility characteristics based on general chemical principles and data from analogous compounds. Furthermore, it details established experimental protocols for determining the solubility of boronic acids, offering a practical framework for researchers. This guide also includes a visualization of a standard solubility determination workflow to provide a clear and actionable experimental approach.

Introduction to this compound

This compound is an organoboron compound featuring an indazole ring and a boronic acid functional group. The indazole moiety imparts aromaticity and potential for π-π stacking interactions, while the boronic acid group is well-known for its ability to form reversible covalent bonds with diols. This reactivity makes it a valuable building block in various chemical transformations, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.

Solubility Profile of this compound

While precise quantitative data for the solubility of this compound is not readily found in peer-reviewed literature, general principles of chemical solubility and information on similar compounds suggest its likely behavior. It is reported that this compound typically exhibits good solubility in polar solvents, which is advantageous for its reactivity in many organic synthesis applications[1].

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Common Abbreviation | Polarity (Dielectric Constant) | Expected Qualitative Solubility |

| Dimethyl Sulfoxide | DMSO | 47.2 | High |

| N,N-Dimethylformamide | DMF | 38.3 | High |

| Methanol | MeOH | 32.7 | Moderate to High |

| Ethanol | EtOH | 24.5 | Moderate |

| Tetrahydrofuran | THF | 7.6 | Moderate |

| Acetonitrile | ACN | 37.5 | Moderate |

| Dichloromethane | DCM | 9.1 | Low to Moderate |

| Toluene | - | 2.4 | Low |

| Hexane | - | 1.9 | Very Low |

Note: The expected qualitative solubility is inferred from the polar nature of this compound and general solubility trends of similar boronic acids. Experimental verification is required for quantitative assessment.

Experimental Protocols for Solubility Determination

Several methods can be employed to quantitatively determine the solubility of a compound like this compound. A commonly used and reliable technique is the dynamic (or synthetic) method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

3.1. Dynamic Method for Solubility Determination

This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, THF, Acetonitrile)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and a photodetector for turbidity measurement

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is then slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).

-

Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or more accurately using a luminance probe or by observing the scattering of a laser beam passing through the solution.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.

3.2. High-Performance Liquid Chromatography (HPLC) Method

For a more quantitative approach at a fixed temperature, a saturated solution can be prepared and the concentration of the dissolved solute can be determined using HPLC.

Materials and Equipment:

-

This compound

-

Selected organic solvents

-

Vials with tight-fitting caps

-

Thermostatic shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

Sample Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the HPLC method. Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

Quantification: The solubility is calculated from the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound using the dynamic method.

Caption: A flowchart illustrating the key steps in the dynamic method for determining the solubility of a solid compound in a solvent.

Conclusion

The solubility of this compound in common organic solvents is a fundamental property that dictates its utility in various research and development settings. While specific quantitative data is sparse, this guide provides an overview of its expected behavior and detailed experimental protocols for its determination. The presented dynamic and HPLC-based methods offer robust approaches for researchers to generate reliable solubility data, thereby facilitating the optimization of reaction conditions, purification procedures, and formulation development.

References

Stability and Storage of 1H-Indazole-4-boronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1H-Indazole-4-boronic acid, a key building block in medicinal chemistry and drug discovery. Understanding the stability profile of this reagent is critical for ensuring its quality, and the reproducibility of synthetic procedures, and for the development of robust analytical methods.

Core Concepts in Stability of Boronic Acids

Boronic acids, including this compound, are susceptible to several degradation pathways that can impact their purity and reactivity. The primary routes of degradation are protodeboronation and oxidation.

-

Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be catalyzed by acidic or basic conditions and is often accelerated by heat.

-

Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This process is promoted by exposure to air (oxygen) and can be influenced by light and the presence of metal impurities.

-

Trimerization: Boronic acids can undergo dehydration to form cyclic anhydrides, most commonly trimers (boroxines). This process is reversible upon exposure to water.

Recommended Storage and Handling Conditions

To minimize degradation and ensure the long-term integrity of this compound, the following storage and handling conditions are recommended based on information from various suppliers and general knowledge of boronic acid chemistry:

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C for short-term storage. For long-term storage, freezing at -20°C is recommended. | Reduces the rate of chemical degradation and physical changes. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes oxidation by excluding atmospheric oxygen. |

| Moisture | Keep in a tightly sealed container in a dry environment. The use of a desiccator is advised. | Prevents hydrolysis and minimizes protodeboronation. |

| Light | Protect from light. | Light can accelerate oxidative degradation pathways. |

Experimental Protocols for Stability Assessment

A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method. The following protocols are based on general guidelines from the International Council for Harmonisation (ICH) and common practices in the pharmaceutical industry.

Forced Degradation Protocol

Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Calibrated pH meter, heating block/water bath, photostability chamber, HPLC system.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a specified period. Also, expose a solution of the compound to the same temperature. At each time point, dissolve the solid sample or dilute the solution with the mobile phase for analysis.

-

Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark. After exposure, prepare solutions of both solid and solution samples for HPLC analysis.

-

Control Samples: For each stress condition, a control sample (without the stressor) should be analyzed at the same time points.

Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent this compound from its potential degradation products.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity will be confirmed by analyzing the stressed samples and ensuring that the degradation product peaks are well-resolved from the parent peak.

Visualizations

Logical Workflow for Forced Degradation and Stability-Indicating Method Development

Caption: Workflow for conducting a forced degradation study and developing a stability-indicating HPLC method.

Potential Degradation Pathway of this compound

Caption: Potential degradation pathways for this compound under stress conditions.

Involvement in Signaling Pathways

While this compound is primarily a synthetic building block, the indazole scaffold is a common motif in pharmacologically active molecules. For instance, derivatives of 1H-indazole have been investigated as inhibitors of the PD-1/PD-L1 pathway, a critical immune checkpoint in cancer therapy. The boronic acid moiety can be used to synthesize such derivatives through Suzuki coupling reactions.

Caption: Synthetic utility of this compound in creating inhibitors for signaling pathways like PD-1/PD-L1.

An In-Depth Technical Guide to 1H-Indazole-4-boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-4-boronic acid is a versatile heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structure, featuring a bicyclic indazole core coupled with a reactive boronic acid moiety, makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly in the context of drug discovery and development.

Physicochemical Properties

This compound is typically a white to tan or beige crystalline powder.[1] Its core structure consists of a fused benzene and pyrazole ring system, which imparts a degree of aromatic stability. The boronic acid group at the 4-position is the key to its reactivity, particularly in metal-catalyzed cross-coupling reactions.

Structural and General Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇BN₂O₂ | [2] |

| Molecular Weight | 161.95 g/mol | [2] |

| Appearance | White to tan/beige crystalline powder | [1] |

| Melting Point | 166-168 °C | [3] |

| Solubility | Generally soluble in polar organic solvents. | [1] |

| pKa | Estimated to be around 8.20 (based on the 5-boronic acid isomer). | [4][5] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of the indazole ring system and the hydroxyl protons of the boronic acid group. While specific peak assignments require experimental data, the availability of ¹H NMR spectra for the hydrochloride salt has been noted.[6]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule. The carbon atom attached to the boron will exhibit a characteristically broad signal.

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Expected characteristic absorption bands include O-H stretching from the boronic acid (broad, ~3200-3600 cm⁻¹), N-H stretching from the indazole ring (~3100-3300 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic rings (~1400-1600 cm⁻¹), and B-O stretching (~1300-1400 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for boronic acids may involve the loss of water and other neutral fragments from the molecular ion.[2][7]

Chemical Properties and Reactivity

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent chemical application of this compound is its use as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the indazole scaffold and various aryl or heteroaryl halides, providing a powerful tool for the synthesis of diverse indazole derivatives.[8][9] These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[8][9]

Stability

Boronic acids, in general, can be susceptible to degradation, particularly through protodeboronation. The stability of this compound can be influenced by factors such as pH, temperature, and the presence of oxidizing agents.[10] For long-term storage, it is advisable to keep the compound in a cool, dry, and inert atmosphere.

Experimental Protocols

Synthesis of this compound

Conceptual Synthetic Workflow:

A detailed experimental procedure would require optimization of reaction conditions, including the choice of protecting group, palladium catalyst, ligand, base, and solvent.

Purification by Recrystallization

Purification of arylboronic acids is often achieved through recrystallization. The choice of solvent is critical and is based on the principle that the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.

General Recrystallization Protocol:

-

Solvent Selection: Screen various solvents (e.g., water, ethanol, isopropanol, acetonitrile, or mixtures) to find a suitable system.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the chosen boiling solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove residual soluble impurities.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound and for monitoring reaction progress.

General HPLC Method Development Workflow:

A specific method would require validation to ensure its accuracy, precision, and robustness for the quantitative analysis of this compound.[13][14][15]

Forced Degradation Studies

To understand the intrinsic stability of this compound, forced degradation studies can be performed under various stress conditions as mandated by regulatory guidelines.

Typical Forced Degradation Conditions:

-

Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

-

Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperatures.

-

Thermal Degradation: Exposure to dry heat.

-

Photolytic Degradation: Exposure to UV and visible light.[3][16][17][18]

The resulting degradation products would then be analyzed by a stability-indicating HPLC method.

Applications in Drug Discovery and Development

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and investigational compounds, particularly in the area of oncology.[9][19] this compound serves as a key intermediate for the synthesis of a wide array of indazole-based derivatives that have been explored as inhibitors of various biological targets.

Kinase Inhibitors

Many indazole derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer. For instance, indazole-based compounds have been investigated as inhibitors of Akt (Protein Kinase B), a key node in the PI3K/Akt signaling pathway that is frequently hyperactivated in cancer.[6][10][20] The synthesis of these inhibitors often involves a Suzuki-Miyaura coupling reaction with an indazole boronic acid derivative.

Signaling Pathway involving Akt:

Other Therapeutic Areas

Beyond kinase inhibition, indazole derivatives have shown promise in a variety of other therapeutic areas, including as anti-inflammatory, antimicrobial, and antiviral agents. The versatility of the Suzuki-Miyaura coupling with this compound allows for the rapid generation of libraries of diverse compounds for screening against a wide range of biological targets.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its ability to participate in robust carbon-carbon bond-forming reactions, coupled with the significant biological activities of the resulting indazole derivatives, ensures its continued importance in the quest for novel therapeutics. This technical guide has provided a comprehensive overview of its properties, synthetic and analytical methodologies, and its role in the development of potential new drugs. Further research into specific, optimized experimental protocols and a deeper understanding of the biological activities of its derivatives will undoubtedly expand its utility in the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mt.com [mt.com]

- 13. researchgate.net [researchgate.net]

- 14. edepot.wur.nl [edepot.wur.nl]

- 15. rsc.org [rsc.org]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

A Technical Guide to 1H-Indazole-4-boronic Acid Pinacol Ester: Synthesis and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and stability of 1H-Indazole-4-boronic acid pinacol ester, a key building block in medicinal chemistry and drug development. This document details synthetic methodologies, stability considerations, and experimental protocols to assist researchers in the effective utilization of this versatile reagent.

Introduction

This compound pinacol ester is a member of the heteroaryl boronic acid ester family, which are pivotal intermediates in modern organic synthesis. The indazole moiety is a prominent scaffold in numerous pharmacologically active compounds, exhibiting a wide range of biological activities. The boronic acid pinacol ester functional group allows for facile carbon-carbon and carbon-heteroatom bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This makes this compound pinacol ester a valuable precursor for the synthesis of complex molecules in drug discovery programs.

Synthesis of this compound Pinacol Ester

The most common and efficient method for the synthesis of aryl and heteroaryl boronic acid pinacol esters is the Palladium-catalyzed Miyaura borylation reaction. This reaction typically involves the cross-coupling of a halo-indazole with bis(pinacolato)diboron (B₂pin₂). Due to the potential for N-H reactivity in the unprotected indazole, the synthesis can be approached in two ways: direct borylation of 1H-indazole or borylation of an N-protected indazole followed by deprotection.

Synthesis via Miyaura Borylation of an N-Protected 4-Halo-1H-Indazole

A robust strategy for the synthesis of this compound pinacol ester involves the use of an N-protected 4-halo-1H-indazole. The protecting group serves to prevent side reactions at the indazole nitrogen and can improve solubility and handling of the intermediates. A common protecting group for indazoles is the tert-butyloxycarbonyl (Boc) group.

The general workflow for this approach is as follows:

This protocol is adapted from procedures for similar heterocyclic systems.

-

N-Protection of 4-Bromo-1H-indazole: To a solution of 4-bromo-1H-indazole (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 equiv) or diisopropylethylamine (DIPEA). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-Boc-4-bromo-1H-indazole.

-

Miyaura Borylation: In a reaction vessel, combine 1-Boc-4-bromo-1H-indazole (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 equiv), and a base, typically potassium acetate (KOAc, 2.0-3.0 equiv). The reaction is carried out in an inert solvent like dioxane or dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated to 80-100 °C for several hours until the starting material is consumed (monitored by GC-MS or LC-MS). After cooling, the mixture is filtered, and the filtrate is concentrated. The crude product is then purified, typically by column chromatography on silica gel, to afford 1-Boc-1H-indazole-4-boronic acid pinacol ester.

-

Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) or by heating. For thermal deprotection, the N-Boc protected ester can be heated in a suitable high-boiling solvent or neat until gas evolution ceases. The resulting this compound pinacol ester is then purified by recrystallization or column chromatography.

| Step | Reactant/Reagent | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| N-Protection | 4-Bromo-1H-indazole, Boc₂O | - | Triethylamine | DCM | 0 to RT | 2-4 | >90 |

| Miyaura Borylation | 1-Boc-4-bromo-1H-indazole, B₂pin₂ | Pd(dppf)Cl₂ | KOAc | Dioxane | 80-100 | 4-16 | 60-85 |

| Deprotection | 1-Boc-1H-indazole-4-boronic acid pinacol ester | - | - | Toluene (thermal) | 110 | 1-3 | 70-90 |

Table 1: Summary of reaction conditions for the synthesis of this compound pinacol ester via an N-protected intermediate.

Direct Borylation of 4-Halo-1H-Indazole

While the N-H bond of the indazole can potentially complicate the reaction, direct Miyaura borylation of unprotected 4-halo-1H-indazoles has been reported for other positions of the indazole ring and may be applicable for the 4-position as well.[1] This approach offers the advantage of a shorter synthetic route.

-

To a reaction vessel, add 4-bromo-1H-indazole (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos or XPhos) or a pre-catalyst like XPhos-Pd-G2 (0.02-0.05 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).

-

Add a suitable solvent system, for example, a mixture of an organic solvent like dioxane or toluene and water.

-

Degas the mixture and heat under an inert atmosphere at 80-110 °C until the reaction is complete.

-

After cooling, perform an aqueous workup, and extract the product with an organic solvent.

-

The crude product is purified by column chromatography or recrystallization.

Stability of this compound Pinacol Ester

Boronic acid pinacol esters are generally more stable and easier to handle than their corresponding free boronic acids. The pinacol group provides steric hindrance and electronic stabilization to the boron center, which protects it from degradation pathways such as oxidation and the formation of boroxines (cyclic trimers). However, the primary stability concern for boronic acid pinacol esters is their susceptibility to hydrolysis.

Hydrolytic Stability

The ester linkage in this compound pinacol ester can be cleaved by water to yield the corresponding boronic acid and pinacol. This hydrolysis is reversible but can be significant, especially under certain conditions.

Factors influencing the rate of hydrolysis include:

-

pH: Hydrolysis is significantly accelerated at both acidic and basic pH. At physiological pH, the rate of hydrolysis can be considerable.[2]

-

Solvent: Protic solvents, especially those containing water, will promote hydrolysis. For analytical purposes, using aprotic diluents like acetonitrile or THF can minimize degradation.

-

Temperature: Higher temperatures generally increase the rate of hydrolysis.

-

Electronic Effects: Electron-withdrawing or electron-donating groups on the indazole ring can influence the Lewis acidity of the boron atom and thus affect the rate of hydrolysis.

Thermal and Oxidative Stability

This compound pinacol ester is generally a solid with good thermal stability under normal laboratory conditions. However, prolonged exposure to high temperatures should be avoided. While more resistant to oxidation than free boronic acids, strong oxidizing agents should be avoided.

Storage and Handling

For long-term storage and to maintain the integrity of the compound, the following conditions are recommended:

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and oxygen. |

| Container | Use a tightly sealed container. |

| Light | Protect from direct sunlight. |

Table 2: Recommended storage conditions for this compound pinacol ester.

Purification and Characterization

Purification of this compound pinacol ester is typically achieved by column chromatography or recrystallization. Due to the potential for on-column hydrolysis on silica gel, it has been reported that using silica gel treated with boric acid can improve purification outcomes. Alternatively, neutral alumina can be used as the stationary phase.

Characterization is commonly performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. The characteristic signal for the methyl protons of the pinacol group appears as a singlet around 1.3 ppm in the ¹H NMR spectrum.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. As previously mentioned, care must be taken to avoid on-column hydrolysis during analysis.

Conclusion

This compound pinacol ester is a valuable synthetic intermediate for the construction of complex indazole-containing molecules. Its synthesis is most reliably achieved through the Miyaura borylation of an N-protected 4-halo-1H-indazole followed by deprotection. While the pinacol ester enhances stability compared to the free boronic acid, careful consideration of its hydrolytic lability is crucial for its successful application and storage. By following the guidelines outlined in this technical guide, researchers can effectively synthesize, handle, and utilize this important building block in their research and development endeavors.

References

Technical Guide: Spectroscopic and Synthetic Overview of 1-Methyl-1H-indazole-4-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic protocol for 1-Methyl-1H-indazole-4-boronic acid pinacol ester. This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions.

Core Compound Information

| Identifier | Value |

| Chemical Name | 1-Methyl-1H-indazole-4-boronic acid pinacol ester |

| CAS Number | 885698-94-2 |

| Molecular Formula | C₁₄H₁₉BN₂O₂ |

| Molecular Weight | 258.12 g/mol |

| Physical Form | Solid |

| Melting Point | 84-89 °C |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 1-Methyl-1H-indazole-4-boronic acid pinacol ester based on analysis of similar compounds and publicly available data.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Expected chemical shifts (δ) in ppm relative to TMS.

| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | 7.0 - 8.0 | Multiplet | 3H |

| N-CH₃ | ~4.0 | Singlet | 3H |

| Pinacol CH₃ | ~1.3 | Singlet | 12H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Expected chemical shifts (δ) in ppm relative to TMS.

| Assignment | Expected Chemical Shift (ppm) |

| Aromatic C | 110 - 150 |

| C-B (broad) | ~130 |

| Pinacol C (quaternary) | ~84 |

| N-CH₃ | ~35 |

| Pinacol CH₃ | ~25 |

Mass Spectrometry (MS)

Predicted mass-to-charge ratios (m/z) for various adducts.[1]

| Adduct | Calculated m/z |

| [M+H]⁺ | 259.16124 |

| [M+Na]⁺ | 281.14318 |

| [M+K]⁺ | 297.11712 |

| [M]⁺ | 258.15341 |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2980 - 2850 | Aliphatic C-H Stretch | Strong |

| 1620 - 1580 | C=C Aromatic Ring Stretch | Medium |

| 1380 - 1360 | B-O Stretch | Strong |

| 1150 - 1100 | C-O Stretch | Strong |

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and characterization of 1-Methyl-1H-indazole-4-boronic acid pinacol ester. This protocol is based on established methods for the synthesis of related aryl boronic acid pinacol esters.

Synthesis of 1-Methyl-1H-indazole-4-boronic acid pinacol ester

This synthesis can be achieved via a Miyaura borylation reaction of a corresponding halo-indazole.

Materials:

-

4-Bromo-1-methyl-1H-indazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Nitrogen gas (or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere of nitrogen, add 4-bromo-1-methyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the resulting mixture by bubbling nitrogen through the solution for 15-20 minutes.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-Methyl-1H-indazole-4-boronic acid pinacol ester as a solid.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 1-Methyl-1H-indazole-4-boronic acid pinacol ester.

Caption: Synthetic and characterization workflow for the target compound.

Logical Relationship in Suzuki-Miyaura Coupling

The diagram below outlines the role of 1-Methyl-1H-indazole-4-boronic acid pinacol ester in a typical Suzuki-Miyaura cross-coupling reaction.

Caption: Role in Suzuki-Miyaura cross-coupling.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 1H-Indazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Suzuki-Miyaura coupling reaction conditions applicable to 1H-Indazole-4-boronic acid. The indazole moiety is a significant pharmacophore in numerous biologically active compounds, making its functionalization a key interest in medicinal chemistry and drug discovery.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2][3][4][5]

While direct literature on the Suzuki coupling of this compound is not extensively detailed, this document outlines generalized protocols and optimized reaction conditions derived from studies on analogous indazole derivatives. These notes serve as a robust starting point for developing specific applications.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., this compound) with an organic halide or triflate in the presence of a base.

Caption: General scheme of the Suzuki-Miyaura coupling with this compound.

Optimized Reaction Conditions for Indazole Scaffolds

The selection of catalyst, base, solvent, and temperature is critical for a successful Suzuki coupling reaction. The following table summarizes various conditions that have been successfully employed for the Suzuki coupling of different substituted indazoles, providing a valuable reference for optimizing the reaction with this compound.

| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-dioxane/H₂O (4:1) | 90 | 6 | - | General conditions for coupling of 4H-Indazol-4-ones with aryl boronic acids.[6] |

| Pd(dppf)Cl₂·CH₂Cl₂ (5) | K₂CO₃ (3) | 1,4-dioxane/H₂O (3:1) | 100 | 12 | Good to excellent | Coupling of N-(bromophenyl)-1-butyl-1H-indazole-3-carboxamide with various boronic acids.[4][7] |

| Pd(OAc)₂ (5) / SPhos | K₃PO₄ (2) | 1,4-dioxane/H₂O (4:1) | 100 | 15-20 | Good to excellent | For coupling of chloroindazoles with aryl and heteroaryl boronic acids.[2] |

| PdCl₂(dppf) (5) | K₂CO₃ | Dimethoxyethane | - | - | Good | Coupling of 5-bromoindazoles with N-Boc-2-pyrrole and 2-thiopheneboronic acids.[3] |

| Pd(OAc)₂ (5) | CsF | - | - | - | - | Coupling of 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide with aryl boronic acids.[5] |

| Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 (MW) | 2 | Moderate to good | Coupling of 4-substituted-7-bromo-1H-indazoles with aryl and heteroaryl boronic acids.[8] |

Experimental Protocols

Below are detailed experimental protocols adapted from successful Suzuki-Miyaura couplings of indazole derivatives. These should be considered as a starting point and may require optimization for this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from the coupling of 4H-Indazol-4-ones.[6]

Materials:

-

This compound

-

Aryl halide (bromide or iodide)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube, add this compound (1.1 equiv.), the aryl halide (1.0 equiv.), and sodium carbonate (2.5 equiv.).

-

Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

-

Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

-

Add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a suitable reaction concentration, e.g., 0.1 M with respect to the aryl halide).

-

Seal the Schlenk tube and heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure using Pd(dppf)Cl₂·CH₂Cl₂

This protocol is based on the synthesis of novel indazole compounds.[4][7]

Materials:

-

This compound

-

Aryl halide (bromide or iodide)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a reaction vessel, dissolve the aryl halide (1.0 equiv.) and this compound (1.2-1.5 equiv.) in a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).

-

Add potassium carbonate (3.0 equiv.) to the mixture.

-

Degas the solution by bubbling argon through it for 15-20 minutes.

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) to the reaction mixture.

-

Heat the reaction to 100 °C and stir for 12 hours under an inert atmosphere.

-

After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Extract the filtrate with ethyl acetate. The combined organic layers are then washed with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

-

Purify the residue by flash chromatography.

Experimental Workflow and Catalytic Cycle Visualization

The following diagrams illustrate the general experimental workflow for a Suzuki coupling reaction and the underlying catalytic cycle.

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept for understanding the reaction mechanism.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Important Considerations

-

Purity of Reagents: The purity of this compound is crucial for high yields, as impurities can inhibit the catalyst.

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at high temperatures. It is essential to maintain an inert atmosphere throughout the reaction.

-

Base Selection: The choice of base is critical and can significantly impact the reaction rate and yield. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is often employed to dissolve both the organic and inorganic reagents.

-

Ligand Choice: For challenging couplings, the use of specialized phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor (e.g., Pd(OAc)₂) can improve catalytic activity.

-

Microwave Irradiation: Microwave-assisted heating can significantly reduce reaction times and improve yields in some cases.[8]

By carefully considering these factors and utilizing the provided protocols as a guide, researchers can successfully develop and optimize Suzuki-Miyaura coupling reactions involving this compound for the synthesis of novel compounds for various applications in drug discovery and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Leveraging 1H-Indazole-4-boronic acid in the Synthesis of Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic use. Its unique structural and electronic properties allow for critical interactions within the ATP-binding pocket of various kinases. 1H-Indazole-4-boronic acid is a key building block that enables the facile introduction of the indazole core onto diverse molecular scaffolds, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This application note provides detailed protocols and data for the use of this compound in the synthesis of kinase inhibitors, targeting key enzymes in cellular signaling pathways implicated in cancer and other diseases.

Key Applications in Kinase Inhibitor Synthesis

This compound is a versatile reagent for the synthesis of inhibitors targeting a range of kinases, including but not limited to:

-

Polo-like Kinase 4 (PLK4): A serine/threonine kinase that plays a crucial role in cell cycle regulation, specifically in centriole duplication. Its overexpression is linked to tumorigenesis.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

-

Fibroblast Growth Factor Receptor 1 (FGFR1): A receptor tyrosine kinase whose aberrant signaling is implicated in various cancers.

-

Akt (Protein Kinase B): A central node in signaling pathways that regulate cell survival, proliferation, and metabolism.

The Suzuki-Miyaura coupling reaction is the primary method for incorporating this compound into target molecules. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, offering a powerful tool for generating libraries of potential kinase inhibitors.

Data Presentation: Inhibitory Potency of Indazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized using an indazole core. While not all examples explicitly use this compound as the starting material, they represent the potency achievable with the indazole scaffold and provide a benchmark for newly synthesized compounds.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| C05 | PLK4 | < 0.1 | [1] |

| W13 | VEGFR-2 | 1.6 | [2] |

| 7r | FGFR1 | 2.9 | [3] |

| 30l | PAK1 | 9.8 | [4] |

| Axitinib | PLK4 | 6.5 | [1] |

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling reaction using this compound for the synthesis of a generic indazole-based kinase inhibitor scaffold.

General Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of this compound with a functionalized aryl bromide.

Materials:

-

This compound

-

Aryl or heteroaryl bromide (functionalized core of the target inhibitor)

-

Palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2 or Pd(PPh3)4)

-

Base (e.g., K2CO3, Cs2CO3, or K3PO4)

-

Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N2 or Ar) for 10-15 minutes.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Add the palladium catalyst (0.05-0.10 equivalents).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. The reaction can be performed using conventional heating with a reflux condenser or in a microwave reactor for accelerated reaction times.[5]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid precipitate (the product) is formed, it can be collected by filtration, washed with water and a non-polar organic solvent (e.g., diethyl ether or hexanes), and dried.

-

Alternatively, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

-

Characterization: Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Example Synthesis: Preparation of a 4-Aryl-1H-indazole Derivative

This example illustrates the synthesis of a simplified kinase inhibitor core.

Reaction:

Detailed Steps:

-

In a 50 mL round-bottom flask, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol, 194 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Evacuate and backfill the flask with argon three times.

-

Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 mmol, 41 mg).

-

Heat the mixture to 90 °C and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to yield the 4-aryl-1H-indazole product.

Visualizations

Signaling Pathway: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it a prime target for kinase inhibitors.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of indazole derivatives.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the synthesis of kinase inhibitors using this compound via a Suzuki-Miyaura coupling reaction.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of potent kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for its incorporation into diverse molecular scaffolds. The protocols and data presented herein serve as a guide for researchers in the design and synthesis of novel indazole-based kinase inhibitors for the development of targeted therapeutics. Careful optimization of reaction conditions and thorough characterization of the final products are crucial for successful drug discovery efforts.

References

- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 3. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]

- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1H-Indazole-4-boronic acid in Materials Science Research